molecular formula C9H9ClF3N B13719117 3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride

3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride

Cat. No.: B13719117
M. Wt: 223.62 g/mol
InChI Key: FAEBQBYQZGTTMO-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of trifluorophenyl groups makes this compound particularly interesting for various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride typically involves the reaction of 2,3,4-trifluorobenzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
  • 3-(4-Fluorophenyl)azetidine Hydrochloride
  • 3-(3,4,5-Trifluorophenyl)azetidine Hydrochloride

Uniqueness

3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)azetidine;hydrochloride

InChI

InChI=1S/C9H8F3N.ClH/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12;/h1-2,5,13H,3-4H2;1H

InChI Key

FAEBQBYQZGTTMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C(=C(C=C2)F)F)F.Cl

Origin of Product

United States

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